Crystal Packing Architecture & H-Bond Network
The pyrrolidine ring in 1-((2-nitrophenyl)sulfonyl)pyrrolidine (compound 1) is disordered in the crystal lattice, a feature absent in the piperidine analog (compound 2) and the indoline analog (compound 3) [1]. This disorder contributes to a distinct C—H⋯O hydrogen-bond network: compound 1 exhibits six unique C—H⋯O interactions spanning from 2.47 Å to 2.56 Å (H⋯A distance), while compound 2 shows four interactions (2.48–2.59 Å) and compound 3 displays four interactions (2.30–2.60 Å) plus the only π–π stacking interaction in the series (centroid-to-centroid distance 3.6967 Å) [1]. The shortest C—H⋯O contact in compound 1 (2.47 Å) is comparable to the strongest contacts in compounds 2 (2.48 Å) and 3 (2.30 Å), but the total number of intermolecular hydrogen bonds is greater for compound 1, indicating a more extensive three-dimensional network [1].
| Evidence Dimension | Intermolecular C—H⋯O hydrogen-bond interactions and π–π stacking |
|---|---|
| Target Compound Data | Compound 1 (pyrrolidine): 6 C—H⋯O interactions; H⋯A range 2.47–2.56 Å; no π–π stacking; disordered pyrrolidine ring |
| Comparator Or Baseline | Compound 2 (piperidine): 4 C—H⋯O interactions; H⋯A range 2.48–2.59 Å; no π–π stacking. Compound 3 (indoline): 4 C—H⋯O interactions; H⋯A range 2.30–2.60 Å; π–π stacking with centroid distance 3.6967 Å |
| Quantified Difference | Compound 1 engages in 2 additional intermolecular C—H⋯O contacts compared to compounds 2 and 3; lacks π–π stacking unlike compound 3 |
| Conditions | Single-crystal X-ray diffraction at 200 K (compound 1) and 296 K (compounds 2 and 3); hydrogen-bond geometry extracted from SC-XRD data |
Why This Matters
The higher number of directional intermolecular contacts in compound 1 suggests a more ordered crystal lattice that may influence solubility, dissolution rate, and batch-to-batch solid-form consistency during procurement and formulation.
- [1] Kolade SO, Izunobi JU, Gordon AT, Hosten EC, Olasupo IA, Ogunlaja AS, Asekun OT, Familoni OB, Ohhara T. N-Cycloamino substituent effects on the packing architecture of ortho-sulfanilamide molecular crystals and their in silico carbonic anhydrase II and IX inhibitory activities. Acta Crystallogr C Struct Chem. 2022 Dec 1;78(Pt 12):730-742. doi: 10.1107/S2053229622010130. View Source
